

1-Benzyl-4-phenylpiperidin-4-ol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzyl-4-phenylpiperidin-4-ol**

Cat. No.: **B056265**

[Get Quote](#)

An In-depth Technical Guide to 1-Benzyl-4-phenylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **1-Benzyl-4-phenylpiperidin-4-ol**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and structured data to support further investigation of this and related compounds.

Chemical Structure and Nomenclature

IUPAC Name: **1-Benzyl-4-phenylpiperidin-4-ol**[\[1\]](#)

The structure of **1-Benzyl-4-phenylpiperidin-4-ol** is characterized by a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with both a phenyl group and a hydroxyl group.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **1-Benzyl-4-phenylpiperidin-4-ol** is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

Property	Value	Reference
CAS Number	63843-83-4	[1]
Molecular Formula	C ₁₈ H ₂₁ NO	[1]
Molecular Weight	267.37 g/mol	[1]
Appearance	Solid	
Melting Point	107-109 °C	
pKa	14.06 ± 0.20 (Predicted)	[1]
LogP	3.2 (Predicted)	

Synthesis

The primary synthetic route to **1-Benzyl-4-phenylpiperidin-4-ol** involves the Grignard reaction between 1-benzyl-4-piperidone and a phenylmagnesium halide. This method provides a straightforward and efficient means of preparing the target compound.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol

This protocol is adapted from established procedures for the synthesis of related 4-aryl-4-piperidinol compounds.

Materials:

- 1-Benzyl-4-piperidone
- Bromobenzene
- Magnesium turnings

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (as initiator)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Preparation of Phenylmagnesium Bromide (Grignard Reagent):
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine.
 - Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition.
 - Once all the bromobenzene has been added, continue to reflux the mixture until the magnesium is consumed.
- Reaction with 1-Benzyl-4-piperidone:
 - Cool the freshly prepared Grignard reagent in an ice bath.
 - Dissolve 1-benzyl-4-piperidone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Work-up and Purification:

- Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **1-Benzyl-4-phenylpiperidin-4-ol** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Analytical Characterization

Accurate characterization of **1-Benzyl-4-phenylpiperidin-4-ol** is crucial for confirming its identity and purity. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

- Column: Newcrom R1 reverse-phase column.[\[2\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small percentage of phosphoric acid (for non-MS applications) or formic acid (for MS-compatible applications).[\[2\]](#)
A typical gradient could be from 30% to 70% MeCN over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.

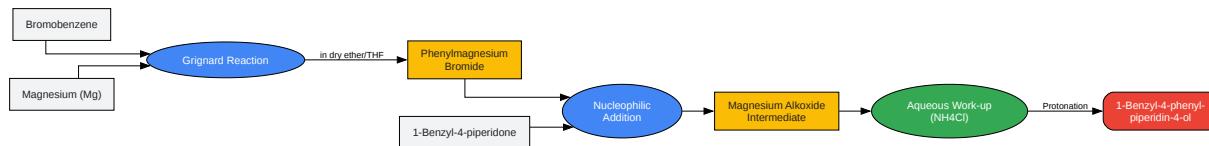
Procedure:

- Sample Preparation: Prepare a stock solution of **1-Benzyl-4-phenylpiperidin-4-ol** in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
- Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the sample and standards.
- Data Processing: Determine the retention time and peak area of the analyte. Purity can be assessed by the area percentage of the main peak.

Biological Activity and Signaling Pathways

To date, there is a notable lack of published research specifically investigating the biological activity, mechanism of action, and associated signaling pathways of **1-Benzyl-4-phenylpiperidin-4-ol**. However, the structural motifs present in this molecule, namely the N-benzylpiperidine core, are found in compounds with known pharmacological activities.

Derivatives of N-benzylpiperidine have been reported to exhibit a range of biological effects, including but not limited to:


- Acetylcholinesterase (AChE) Inhibition: Several N-benzylpiperidine derivatives have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit AChE.
- Sigma (σ) Receptor Modulation: The piperidine scaffold is a common feature in ligands that bind to sigma receptors, which are implicated in various neurological and psychiatric conditions.
- Monoamine Transporter Inhibition: Certain benzylpiperidine analogs have shown activity as monoamine releasing agents or reuptake inhibitors, affecting dopamine, norepinephrine, and serotonin levels.

Given these precedents, it is plausible that **1-Benzyl-4-phenylpiperidin-4-ol** may interact with one or more of these targets. However, dedicated experimental validation is required to elucidate its specific biological profile.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1-Benzyl-4-phenylpiperidin-4-ol**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-Benzyl-4-phenylpiperidin-4-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Separation of 4-Piperidinol, 1-benzyl-4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [1-Benzyl-4-phenylpiperidin-4-ol chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056265#1-benzyl-4-phenylpiperidin-4-ol-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com